Cas no 1261489-99-9 (2-Fluoro-3-methoxypyrazine)
2-Fluoro-3-methoxypyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-3-methoxypyrazine
- MFCD18416805
- AT34473
- 1261489-99-9
- 2-fluoro-3-methoxy-pyrazine
- SY317005
- 2-Fluoro-3-methoxypyrazine
-
- Inchi: 1S/C5H5FN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3
- InChI Key: IIAPIKKFTGOIMB-UHFFFAOYSA-N
- SMILES: FC1C(=NC=CN=1)OC
Computed Properties
- Exact Mass: 128.03859095g/mol
- Monoisotopic Mass: 128.03859095g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35
- XLogP3: 0.5
2-Fluoro-3-methoxypyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099000149-1g |
2-Fluoro-3-methoxypyrazine |
1261489-99-9 | 98% | 1g |
953.62 USD | 2021-06-01 | |
| Alichem | A099000149-5g |
2-Fluoro-3-methoxypyrazine |
1261489-99-9 | 98% | 5g |
2,245.17 USD | 2021-06-01 | |
| Alichem | A099000149-10g |
2-Fluoro-3-methoxypyrazine |
1261489-99-9 | 98% | 10g |
2,971.43 USD | 2021-06-01 | |
| 1PlusChem | 1P023J7U-50mg |
2-Fluoro-3-methoxypyrazine |
1261489-99-9 | 95% | 50mg |
$171.00 | 2024-07-09 | |
| 1PlusChem | 1P023J7U-100mg |
2-Fluoro-3-methoxypyrazine |
1261489-99-9 | 95% | 100mg |
$276.00 | 2024-07-09 | |
| 1PlusChem | 1P023J7U-250mg |
2-Fluoro-3-methoxypyrazine |
1261489-99-9 | 95% | 250mg |
$468.00 | 2024-07-09 | |
| 1PlusChem | 1P023J7U-1g |
2-Fluoro-3-methoxypyrazine |
1261489-99-9 | 95% | 1g |
$1227.00 | 2024-07-09 | |
| Ambeed | A1631509-50mg |
2-Fluoro-3-methoxypyrazine |
1261489-99-9 | 95% | 50mg |
$162.0 | 2025-02-28 | |
| Ambeed | A1631509-100mg |
2-Fluoro-3-methoxypyrazine |
1261489-99-9 | 95% | 100mg |
$284.0 | 2025-02-28 | |
| Ambeed | A1631509-250mg |
2-Fluoro-3-methoxypyrazine |
1261489-99-9 | 95% | 250mg |
$481.0 | 2025-02-28 |
2-Fluoro-3-methoxypyrazine Suppliers
2-Fluoro-3-methoxypyrazine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-Fluoro-3-methoxypyrazine
Introduction to 2-Fluoro-3-methoxypyrazine (CAS No. 1261489-99-9)
2-Fluoro-3-methoxypyrazine, identified by the Chemical Abstracts Service Number (CAS No.) 1261489-99-9, is a fluorinated pyrazine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. Pyrazines, a class of heterocyclic compounds, are known for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery. The introduction of fluorine and methoxy substituents into the pyrazine core enhances its pharmacological properties, contributing to its utility in developing novel therapeutic agents.
The fluorine atom in 2-Fluoro-3-methoxypyrazine plays a crucial role in modulating the compound's bioavailability, metabolic stability, and binding affinity to biological targets. Fluorinated aromatic compounds are widely recognized for their ability to improve drug-like properties, such as lipophilicity and resistance to enzymatic degradation. This feature makes 2-Fluoro-3-methoxypyrazine an attractive intermediate in medicinal chemistry.
The methoxy group at the 3-position of the pyrazine ring further influences the electronic and steric properties of the molecule. This substitution can enhance interactions with biological targets by introducing a polar moiety that improves solubility and binding affinity. The combination of these two substituents makes 2-Fluoro-3-methoxypyrazine a versatile building block for synthesizing complex molecules with potential therapeutic applications.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 2-Fluoro-3-methoxypyrazine, making it more accessible for research purposes. Modern techniques such as transition metal-catalyzed cross-coupling reactions and fluorination methods have streamlined the synthesis of fluorinated pyrazines, allowing for greater flexibility in drug design.
In the realm of pharmaceutical research, 2-Fluoro-3-methoxypyrazine has been explored as a key intermediate in the development of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its utility in designing kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The fluorine substituent enhances the potency and selectivity of these inhibitors by improving their interaction with the active site of target enzymes.
Additionally, 2-Fluoro-3-methoxypyrazine has shown promise in the development of agrochemicals. Its structural features contribute to the efficacy of pesticides and herbicides by improving their bioavailability and environmental stability. The methoxy group enhances solubility, while the fluorine atom increases metabolic resistance, ensuring prolonged activity in agricultural applications.
The compound's potential extends to antimicrobial applications as well. Researchers have investigated its derivatives as candidates for novel antibiotics and antifungal agents. The unique electronic properties conferred by the fluorine and methoxy groups make 2-Fluoro-3-methoxypyrazine a valuable scaffold for designing molecules that disrupt microbial cell wall synthesis or inhibit essential metabolic pathways.
From a chemical biology perspective, 2-Fluoro-3-methoxypyrazine serves as a useful tool for studying enzyme mechanisms and ligand-receptor interactions. Its structural analogs have been employed in high-throughput screening campaigns to identify new drug candidates. The compound's well-documented pharmacokinetic properties make it an ideal reference point for comparing the behavior of structurally related molecules.
The synthesis and application of 2-Fluoro-3-methoxypyrazine also highlight the importance of green chemistry principles in modern drug discovery. Efforts to develop sustainable synthetic routes have led to innovations in catalytic systems and solvent selection, reducing environmental impact while maintaining high yields and purity standards.
In conclusion, 2-Fluoro-3-methoxypyrazine (CAS No. 1261489-99-9) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and biotechnology. Its unique structural features, combined with recent advances in synthetic chemistry, position it as a cornerstone molecule in drug development. As research continues to uncover new applications for this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.
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